
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine: is a synthetic peptide derivative that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyl group is introduced to the cysteine residue to protect the thiol group during the synthesis .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and involves the use of specialized equipment to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Applications De Recherche Scientifique
Chemistry: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and conformational analysis .
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs and as a scaffold for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques .
Mécanisme D'action
The mechanism of action of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The benzyl group on the cysteine residue plays a crucial role in stabilizing the peptide and enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Comparison: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is unique due to the presence of the benzyl group on the cysteine residue, which provides additional stability and specificity in its interactions. Compared to its analogs, this compound exhibits distinct conformational properties and reactivity, making it a valuable tool in peptide research .
Propriétés
Numéro CAS |
56613-53-7 |
|---|---|
Formule moléculaire |
C23H34N4O5S |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O5S/c1-15(2)11-18(21(30)25-12-20(28)29)26-22(31)19-9-6-10-27(19)23(32)17(24)14-33-13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,24H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)/t17-,18-,19-/m0/s1 |
Clé InChI |
YWIOGXFVHZPXJA-FHWLQOOXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

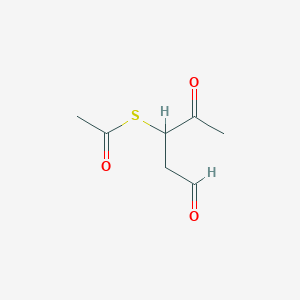
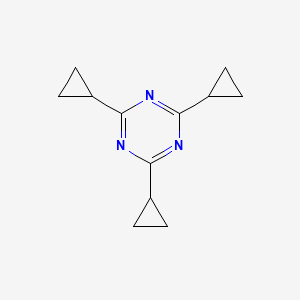
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

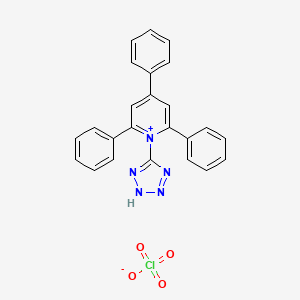
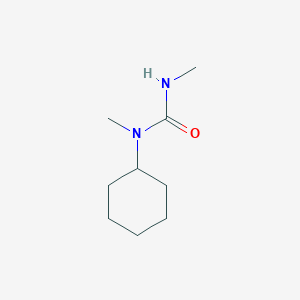
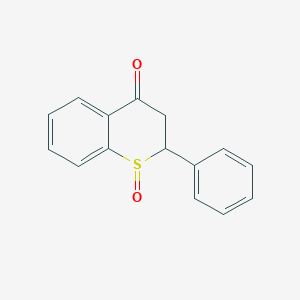
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
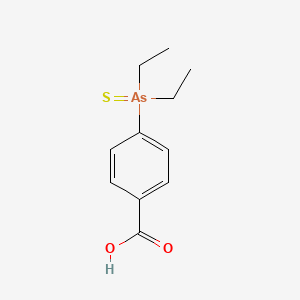

![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
